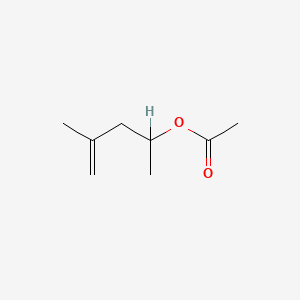

1,3-Dimethylbut-3-enyl acetate

Description

1,3-Dimethylbut-3-enyl acetate (B1210297) is an organic compound classified as an ester. solubilityofthings.com Specifically, it is an alkenyl acetate, characterized by an acetate group attached to a carbon chain containing a double bond. Its molecular formula is C8H14O2. chemspider.comuni.lu The structure features a six-carbon chain with methyl groups at positions 1 and 3 (when considering the butenyl fragment) and an acetate moiety attached at the second carbon of the pentenyl backbone. The terminal double bond and the branched methyl groups are key structural features that define its reactivity and physical properties. While not as extensively documented as some common esters, its structure serves as a pertinent example for discussing the interplay between different functional groups within a molecule.

Table 1: Chemical and Physical Properties of 1,3-Dimethylbut-3-enyl Acetate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-Methylpent-4-en-2-yl acetate | uni.lu |

| Molecular Formula | C8H14O2 | chemspider.comuni.lu |

| Average Mass | 142.198 Da | chemspider.com |

| Monoisotopic Mass | 142.09938 Da | uni.lu |

| CAS Number | 67845-37-8 | chemspider.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-4-en-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h7H,1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUUJHNDKPSRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886936 | |

| Record name | 4-Penten-2-ol, 4-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-37-8 | |

| Record name | 4-Penten-2-ol, 4-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Penten-2-ol, 4-methyl-, 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-2-ol, 4-methyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Penten-2-ol, 4-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dimethylbut 3 Enyl Acetate and Analogous Structures

Chemo- and Regioselective Esterification Approaches

Achieving chemo- and regioselectivity is paramount when synthesizing allylic esters like 1,3-dimethylbut-3-enyl acetate (B1210297). The primary challenge lies in selectively acylating the hydroxyl group of the corresponding alcohol, 4-methyl-4-penten-2-ol, without inducing isomerization or other unwanted side reactions involving the carbon-carbon double bond.

The direct catalytic acetylation of alkenyl alcohols is a primary route for synthesizing allylic acetates. The corresponding alcohol for 1,3-dimethylbut-3-enyl acetate is 4-methyl-4-penten-2-ol. chemicalbook.comsigmaaldrich.comguidechem.com The key to a successful synthesis is the choice of a catalyst that promotes the selective esterification of the tertiary alcohol.

Transition metal catalysts are often employed to facilitate this transformation under mild conditions. For instance, palladium(II) complexes can catalyze the acetylation of allylic alcohols. These reactions often proceed via the formation of a π-allylpalladium intermediate, which can then react with an acetate source. The choice of ligands and reaction conditions is crucial to control the regioselectivity of the acetate attack. In the synthesis of analogous allylic acetates, ruthenium-based catalysts have also been shown to be effective for the isomerization of allylic alcohols, which can be a competing pathway.

A common and straightforward method for esterification is the reaction of the alcohol with acetic anhydride (B1165640) or acetic acid. To enhance the reaction rate and selectivity, various catalysts are employed. Lewis acids or Brønsted acids are traditionally used, but they can sometimes lead to side reactions such as dehydration or rearrangement of the allylic system.

Recent advancements have focused on milder and more selective catalysts. For example, metal triflates are effective Lewis acid catalysts for acylation reactions. In the context of producing analogous structures, palladium acetate has been identified as an effective catalyst for the synthesis of racemic 3-acetoxy-1-alkenes from trichloroacetimidate (B1259523) derivatives of (Z)-2-alkene-1-ols, using acetic acid as the acetylating agent. scispace.com These reactions are typically carried out at room temperature and show no conversion in the absence of the palladium catalyst. scispace.com Iron(III) chloride (FeCl₃·6H₂O) has been described as an eco-friendly catalyst for the cyclization of δ-hydroxylamino allylic acetates, demonstrating its utility in transformations involving allylic acetate functionalities under mild conditions. acs.org

| Catalyst System | Substrate Type | Product Type | Key Finding |

| Pd(OAc)₂ | (Z)-2-alkene-1-ol trichloroacetimidates | Branched allylic acetates | Effective for synthesizing racemic acetates from acetic acid at room temperature. scispace.com |

| FeCl₃·6H₂O | δ-Hydroxylamino allylic acetates | cis-3,5-disubstituted isoxazolidines | Catalyzes diastereoselective cyclization, highlighting its compatibility with the allylic acetate group. acs.org |

| Gold Catalysts (e.g., AuPPh₃Cl/AgSbF₆) | Malonate substituted allylic acetates | Polysubstituted γ-vinyl butyrolactones | Promotes highly diastereoselective intramolecular cyclization. rsc.orgnih.govrsc.org |

Stereoselective Synthetic Pathways to this compound

The presence of a stereocenter at the carbon bearing the acetate group and the potential for geometric isomerism at the double bond make the stereoselective synthesis of this compound a significant challenge. Advanced methodologies now allow for high levels of control over both enantiomeric and diastereomeric outcomes.

The creation of a specific enantiomer of this compound can be achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other. Transition-metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for this purpose. rsc.org

Palladium-catalyzed reactions are prominent in this field. Chiral ligands are used to create an asymmetric environment around the metal center. For example, the Trost asymmetric allylic alkylation (AAA) has been widely applied to synthesize chiral allylic compounds. rsc.org Iridium-catalyzed asymmetric amination of allylic acetates, using chiral ligands like (S)-tol-BINAP, has also shown high levels of enantioselectivity for branched products. nih.gov While this is an amination reaction, the principles of stereocontrol via chiral ligands are directly applicable to allylic acetoxylation. A catalytic enantioselective synthesis of branched allylic esters from (Z)-2-alkene-1-ols has been developed using a palladium(II) catalyst with a (Rp,S)-[COP-OAc]₂ ligand, achieving high yields and enantiomeric excesses (ee). scispace.com

| Catalyst/Ligand System | Reaction Type | Enantioselectivity (ee) | Reference |

| Pd(II) / (Rp,S)-[COP-OAc]₂ | Allylic Esterification | up to 97% ee | scispace.com |

| Ir / (S)-tol-BINAP | Allylic Amination | High ee | nih.gov |

| Pd / Spiroketal Diphosphine (SKP) | Allylic Amination | 94 → 99% ee | rsc.org |

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. In the context of this compound analogs, this can involve controlling the geometry of the newly formed double bond relative to existing stereocenters.

Gold-catalyzed cyclization of malonate-substituted allylic acetates has been shown to produce polysubstituted γ-vinyl butyrolactones with high diastereoselectivity. rsc.orgnih.govrsc.org This demonstrates that metal catalysts can effectively control the stereochemical outcome of intramolecular reactions involving allylic acetates. Similarly, iron-catalyzed cyclization of δ-hydroxylamino allylic acetates yields cis-3,5-disubstituted isoxazolidines with good diastereoselectivity, which is influenced by whether the reaction is under kinetic or thermodynamic control. acs.org In nickel-catalyzed carboamination of alkenyl alcohols, the hydroxyl group acts as a directing group, leading to high syn-diastereoselectivity. nsf.gov

The geometry of the starting material, particularly the configuration of the double bond (E/Z) and the steric environment around the reaction center, plays a crucial role in determining the stereochemistry of the product.

In many transition-metal-catalyzed allylic substitution reactions, the stereochemical outcome is dependent on the initial geometry of the allylic substrate. For example, in the synthesis of 1,3-dienes, the use of stereo-defined alkenyl potassium fluoroborate and alkenyl bromine reagents in a Suzuki-Miyaura coupling allows the geometry of the final product to be dictated by the substrates. nih.gov It has been noted that even Z-type structures can remain unaffected by isomerization during the reaction. nih.gov

Furthermore, in palladium-catalyzed asymmetric allylic alkylation (AAA), the reaction of nonsymmetrically substituted allylic acetates can be highly regioselective, with the C-C bond formation occurring at the less hindered site, irrespective of the original position of the acetate group. nih.gov The steric hindrance of the nucleophile and the substrate can significantly influence both regio- and diastereoselectivity.

Synthesis of Precursors and Functionalized Derivatives of this compound

The synthesis of this compound and its analogs relies on the strategic construction of a branched hydrocarbon backbone followed by the introduction of specific functional groups. The key precursor to the target ester is the corresponding alcohol, 1,3-dimethylbut-3-en-1-ol. This section details the methodologies for creating the necessary carbon skeleton, installing the alkene functionality, and preparing key butenyl-substituted intermediates.

Construction of the Branched Butenyl Carbon Skeleton

The formation of the branched butenyl carbon skeleton is a critical step in the synthesis of this compound. A primary and highly effective method for achieving this is through the use of Grignard reactions. wikipedia.orgpressbooks.pub Grignard reagents, with the general formula RMgX, act as potent nucleophiles, capable of forming new carbon-carbon bonds by attacking electrophilic carbon centers, such as those found in carbonyl compounds. libretexts.orgorganicchemistrytutor.com

To construct the specific skeleton of 1,3-dimethylbut-3-en-1-ol, a Grignard reagent can be reacted with an appropriate aldehyde or ketone. pressbooks.puborganicchemistrytutor.com For instance, the reaction of a suitable Grignard reagent with a carbonyl compound can yield the desired branched alcohol structure. The versatility of the Grignard reaction allows for the assembly of a wide variety of substituted butenyl frameworks by choosing different starting materials. nih.gov The reaction is typically conducted under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent by water. wikipedia.org

An alternative approach involves the use of other organometallic reagents, which can also add to carbonyls to form the desired branched structure. The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction, which is particularly important when synthesizing chiral analogs.

| Method | Description | Key Reagents | Reference |

| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound (aldehyde or ketone) to form a new carbon-carbon bond, resulting in an alcohol after workup. wikipedia.orgpressbooks.pub | RMgX (e.g., alkylmagnesium bromide), Aldehyde/Ketone, Anhydrous Ether | wikipedia.orgpressbooks.publibretexts.org |

| Organolithium Reaction | Similar to the Grignard reaction, organolithium reagents are strong nucleophiles that react with carbonyls to form alcohols with a new carbon-carbon bond. | RLi, Aldehyde/Ketone, Anhydrous Ether | nih.gov |

Introduction of the Alkene Functionality

The introduction of the alkene (double bond) functionality at the C-3 position of the butenyl chain is a defining feature of this compound. This can be achieved through several synthetic strategies, often integrated with the construction of the carbon skeleton.

One common method involves using a Grignard reagent that already contains the desired alkene functionality. For example, a butenyl Grignard reagent can be prepared and subsequently reacted with a carbonyl compound to introduce the double bond as part of the main chain. nih.gov

Alternatively, elimination reactions can be employed on a suitable precursor. For instance, a diol or a halo-alcohol could undergo dehydration or dehydrohalogenation, respectively, to form the double bond. The regioselectivity of the elimination is crucial to ensure the formation of the terminal alkene.

Another approach is the Wittig reaction or related olefination reactions, which can convert a ketone or aldehyde into an alkene. This method offers excellent control over the position of the double bond.

| Method | Description | Key Reagents | Reference |

| Use of Alkenyl Grignard Reagent | A Grignard reagent containing a double bond is reacted with a carbonyl compound. nih.gov | Alkenyl-MgX, Aldehyde/Ketone | nih.gov |

| Elimination Reaction | Removal of two substituents from adjacent carbon atoms to form a double bond (e.g., dehydration of an alcohol or dehydrohalogenation of an alkyl halide). | Acid or Base Catalyst | |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create a C=C double bond. | Phosphonium Ylide, Aldehyde/Ketone |

Preparation of Butenyl-Substituted Intermediates

The primary butenyl-substituted intermediate for the synthesis of this compound is its corresponding alcohol, 1,3-dimethylbut-3-en-1-ol (also known as 2,3-dimethylbut-3-en-1-ol). nih.gov The synthesis of this alcohol is a key step, as the final acetate ester is typically prepared from it.

As discussed, the Grignard reaction is a powerful tool for preparing such alcohols. For example, the reaction of isopropenylmagnesium bromide with propionaldehyde (B47417) would yield 1,3-dimethylbut-3-en-1-ol after acidic workup.

Once the alcohol, 1,3-dimethylbut-3-en-1-ol, is synthesized, it can be converted to the target acetate through esterification. Common methods for esterification include the Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of an acid catalyst, or reaction with a more reactive acetic acid derivative like acetyl chloride or acetic anhydride, often in the presence of a base like pyridine. unr.edu

| Intermediate | Synthetic Method | Key Reagents | Reference |

| 1,3-Dimethylbut-3-en-1-ol | Grignard reaction between an appropriate Grignard reagent and an aldehyde. | Isopropenylmagnesium bromide, Propionaldehyde | nih.gov |

| This compound | Esterification of 1,3-dimethylbut-3-en-1-ol. | Acetic acid/acid catalyst, or Acetyl chloride/pyridine | unr.edursc.org |

Photochemical Synthetic Routes to Cycloaddition Products Involving Related Alkenes

Photochemical [2+2] cycloadditions are powerful reactions for the synthesis of four-membered rings and are particularly useful for creating strained molecular architectures. libretexts.orgacs.org These reactions involve the union of two alkene-containing molecules under irradiation to form a cyclobutane (B1203170) ring. nih.gov The reaction proceeds through an excited state of one of the alkene partners. libretexts.org

While specific photochemical cycloadditions involving this compound are not extensively documented, the principles can be applied to this and structurally similar alkenes. For a [2+2] photocycloaddition to occur, one of the reacting alkenes must be able to absorb light, typically UV light, to reach an excited state. libretexts.org This excited molecule then reacts with a ground-state alkene to form the cyclobutane product. nih.gov

The regioselectivity and stereoselectivity of these reactions can often be controlled. Intramolecular [2+2] cycloadditions, where the two alkene moieties are part of the same molecule, are particularly effective for constructing polycyclic systems. nih.gov In intermolecular reactions, the use of a sensitizer (B1316253) can facilitate the formation of the triplet excited state, which then reacts with the second alkene.

Recent advances have shown that temporary coordination to a metal or a Lewis acid can facilitate intermolecular [2+2] cycloadditions, even with unactivated alkenes, by holding the two reacting partners in proximity. nih.gov For example, the cycloaddition of alkenylboronates with allylic alcohols can be achieved with high stereo- and regiocontrol through temporary coordination to the boron atom. nih.gov Such strategies could potentially be adapted for cycloadditions involving allylic acetates like this compound.

| Reaction Type | Description | Key Features | Reference |

| Intermolecular [2+2] Photocycloaddition | Two separate alkene molecules react to form a cyclobutane ring upon irradiation. acs.org | Often requires one alkene to have a chromophore; can be sensitized. | acs.orgnih.gov |

| Intramolecular [2+2] Photocycloaddition | Two alkene moieties within the same molecule react to form a bicyclic or polycyclic system. | Generally more efficient than intermolecular reactions due to proximity. | nih.govresearchgate.net |

| Catalyzed [2+2] Photocycloaddition | A catalyst, such as a copper(I) salt or a Lewis acid, facilitates the cycloaddition. nih.gov | Can enable reactions with unactivated alkenes and improve selectivity. | nih.gov |

Reactivity Profiles and Transformative Reactions of 1,3 Dimethylbut 3 Enyl Acetate

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in 1,3-Dimethylbut-3-enyl acetate (B1210297) is susceptible to a variety of addition reactions, providing a gateway to the synthesis of more complex saturated and functionalized molecules.

Catalytic Hydrogenation of the Double Bond

The selective saturation of the terminal double bond in 1,3-Dimethylbut-3-enyl acetate can be achieved through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. The reaction proceeds to yield 1,3-dimethylbutyl acetate, effectively removing the unsaturation without affecting the acetate group. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the hydrogenation.

Table 1: Illustrative Catalytic Hydrogenation of Allylic Compounds

| Substrate | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Racemic secondary allylic alcohols | Ir-N,P complex | Chiral saturated alcohols | up to 95:5 | >99% | organic-chemistry.orgwikipedia.org |

| Acetate protected secondary allylic alcohol | Ir-N,P complex (catalyst I) | Chiral saturated acetate | 80:20 | 97% | wikipedia.org |

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, 1,3-Dipolar Cycloadditions)

The alkene functionality of this compound can participate in cycloaddition reactions to form various cyclic structures. These reactions are powerful tools for constructing complex molecular architectures.

[2+2] Photocycloadditions: While specific examples involving this compound are scarce in the literature, the general principles of [2+2] photocycloaddition of alkenes can be applied. These reactions, typically induced by UV light, involve the formation of a cyclobutane (B1203170) ring from two alkene units. The regioselectivity and stereoselectivity of such reactions are often influenced by the electronic nature and steric hindrance of the substituents on the alkene.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole, such as a nitrone or an azide, to the double bond of this compound to form a five-membered heterocyclic ring. organic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for example, is a well-established method for the synthesis of triazoles from azides and alkynes, and similar principles apply to alkenes. organic-chemistry.orgorganic-chemistry.org The reaction of this compound with a nitrone would be expected to yield an isoxazolidine (B1194047) derivative. The regioselectivity of the addition is governed by both steric and electronic factors of the reactants. semanticscholar.org

Table 2: General Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product | Notes | Reference |

| Nitrone | Alkene | Isoxazolidine | Can create up to three new contiguous stereogenic centers. organic-chemistry.org | acs.orgwikipedia.org |

| Azide | Alkyne | 1,2,3-Triazole | A prominent "click chemistry" reaction. organic-chemistry.org | organic-chemistry.org |

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For a 1,1-disubstituted alkene like this compound, hydroformylation can theoretically lead to two regioisomeric aldehydes. The regioselectivity of this reaction is highly dependent on the catalyst system employed, typically complexes of rhodium or cobalt, as well as the reaction conditions. redalyc.org

For 1,1-disubstituted alkenes, achieving high regioselectivity can be challenging. However, the use of specific ligands can direct the reaction towards the formation of either the linear or the branched aldehyde. For instance, rhodium catalysts with bulky phosphine (B1218219) ligands often favor the formation of the linear aldehyde due to steric hindrance.

Table 3: Regioselectivity in the Hydroformylation of Olefins

| Substrate | Catalyst System | Major Product | Notes | Reference |

| 1-Hexene | RuCl2(DMSO)4 | Linear aldehyde | Good conversion and selectivity for the linear product. | redalyc.org |

| 2-Methyl-2-pentene | RuCl2(DMSO)4 | Low yield of OXO product | Substituted olefins show lower reactivity. | redalyc.org |

| 2,3-Dimethyl-2-butene | RuCl2(DMSO)4 | Low yield of OXO product | Highly substituted olefins are less reactive. | redalyc.org |

Intermolecular and Intramolecular Radical Addition Reactions to the Alkene

The double bond of this compound is also reactive towards radical species.

Intermolecular Radical Addition: This involves the addition of a radical, generated from a suitable precursor, to the alkene. For example, the addition of a thiyl radical (RS•) from a thiol (RSH) can lead to the formation of a thioether. The regioselectivity of the addition is typically governed by the stability of the resulting carbon-centered radical intermediate. In the case of this compound, the addition of a radical would likely occur at the less substituted carbon of the double bond to form a more stable tertiary radical.

Intramolecular Radical Cyclization: If a radical can be generated elsewhere in a molecule containing the this compound framework, an intramolecular cyclization onto the double bond can occur. The feasibility and regioselectivity of such cyclizations are governed by Baldwin's rules, which depend on the length of the tether connecting the radical center and the alkene. Manganese(III) acetate is a common reagent used to promote oxidative free-radical cyclizations of alkenes to form γ-lactones. acs.org

Reactions of the Ester Functionality

The tertiary acetate group in this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The acetate group can be hydrolyzed to the corresponding tertiary alcohol, 1,3-dimethylbut-3-en-1-ol, under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. uu.nl Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the tertiary nature of the alcohol, the ester is relatively sterically hindered, which may require more forcing conditions for hydrolysis compared to primary or secondary acetates. dtic.mil

Transesterification: This reaction involves the conversion of the acetate ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of 1,3-dimethylbut-3-enyl ethanoate and acetic acid. Enzymatic transesterification using lipases offers a milder and often more selective alternative to chemical catalysis. mdpi.com Lipases can catalyze transesterification in non-aqueous media, and the choice of enzyme can influence the reaction's efficiency. mdpi.comorganic-chemistry.org

Table 4: General Conditions for Ester Transformations

| Reaction | Catalyst | General Conditions | Product from this compound | Reference |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H2SO4) | Aqueous solution, heat | 1,3-Dimethylbut-3-en-1-ol | uu.nl |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heat | 1,3-Dimethylbut-3-en-1-ol | dtic.mil |

| Transesterification | Acid or Base | Excess of another alcohol, heat | Different ester of 1,3-dimethylbut-3-en-1-ol | masterorganicchemistry.comwikipedia.org |

| Enzymatic Transesterification | Lipase (B570770) | Organic solvent, specific temperature | Different ester of 1,3-dimethylbut-3-en-1-ol | mdpi.com |

Enzymatic Transformations of the Acetate Group

The acetate group of this compound is susceptible to enzymatic transformation, primarily through hydrolysis, which is a key reaction for the kinetic resolution of racemic mixtures. Lipases are the most commonly employed enzymes for this purpose due to their stereoselectivity, catalyzing the hydrolysis of the ester to yield the corresponding alcohol, 1,3-dimethylbut-3-en-1-ol, and acetic acid. This process is highly valuable in synthetic chemistry for accessing enantiomerically pure or enriched chiral building blocks.

The enzymatic kinetic resolution (EKR) relies on the differential reaction rates of the two enantiomers of the acetate with the enzyme. Typically, one enantiomer is preferentially hydrolyzed by the lipase, leaving the other enantiomer of the acetate unreacted. By stopping the reaction at approximately 50% conversion, both the produced alcohol and the remaining acetate can be isolated in high enantiomeric excess.

Research on structurally similar acyclic terpene acetates, such as lavandulyl acetate, provides insight into the likely behavior of this compound in such biotransformations. nih.govresearchgate.netagri.gov.il Lipases from various microbial sources, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species, have demonstrated high efficacy and enantioselectivity in the hydrolysis and transesterification of terpenoid esters. mdpi.com The choice of solvent, temperature, and acylating agent (in the case of transesterification) can significantly influence the reaction's efficiency and stereochemical outcome. core.ac.uk

The general reaction for the lipase-catalyzed hydrolysis is as follows:

(±)-1,3-Dimethylbut-3-enyl acetate + H₂O ---(Lipase)---> (R)- or (S)-1,3-Dimethylbut-3-en-1-ol + (S)- or (R)-1,3-Dimethylbut-3-enyl acetate

The following interactive table summarizes typical conditions and outcomes for the enzymatic resolution of analogous acyclic terpene acetates, which can be extrapolated to this compound.

| Enzyme (Lipase) | Substrate Type | Reaction Type | Solvent/Medium | Typical Outcome |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB, Novozym 435) | Acyclic Terpene Acetate | Hydrolysis / Acylation | Organic Solvents (e.g., Hexane, Toluene) or Supercritical CO₂ | High enantioselectivity (E > 100), yielding enantiopure alcohols and acetates. mdpi.com |

| Pseudomonas fluorescens Lipase (Lipase PS) | Secondary Alcohol Acetate | Hydrolysis | Aqueous Buffer / Organic Co-solvent | Good to excellent enantioselectivity, often complementary to CALB. nih.gov |

| Porcine Pancreas Lipase (PPL) | Primary/Secondary Alcohol Acetate | Hydrolysis | Toluene / Aqueous Emulsion | Moderate to good selectivity depending on substrate structure. nih.gov |

| Candida rugosa Lipase | Various Esters | Hydrolysis | n-Hexane / Butanol | Variable selectivity; used for kinetic resolution of diverse substrates. core.ac.uk |

Derivatization and Functionalization Strategies of this compound

The chemical structure of this compound, featuring two distinct carbon-carbon double bonds in a 1,5-diene arrangement, offers numerous avenues for derivatization and functionalization. These reactions can be directed to modify the molecule's backbone, introduce new functional groups, and construct complex cyclic systems. Key strategies involve targeting the π-electrons of the alkene moieties, leading to additions, oxidations, and cyclization reactions. The following sections focus on specific transformative pathways, beginning with oxidative cyclization to form heterocyclic structures and the subsequent rearrangements of these derived products.

The 1,5-diene motif within this compound is a prime substrate for oxidative cyclization reactions, which can forge new carbon-oxygen bonds to create substituted tetrahydrofuran (B95107) (THF) rings. This transformation is a powerful tool in synthesis, as it can generate multiple new stereocenters with a high degree of stereocontrol in a single step. nih.gov

The most common reagents for this purpose are strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and ruthenium tetraoxide (RuO₄), often used in catalytic amounts with a co-oxidant like sodium periodate (B1199274) (NaIO₄). nih.govcas.cz The reaction is believed to proceed through a concerted mechanism where the metal-oxo species coordinates to both double bonds, leading to the formation of a cyclic intermediate that, upon hydrolysis, yields a 2,5-disubstituted tetrahydrofuran-diol. cas.cz

When applied to this compound, this reaction would be expected to produce a substituted tetrahydrofuran derivative. The stereochemical outcome of the cyclization is typically cis with respect to the newly formed C-O bonds at the 2- and 5-positions of the THF ring.

The general transformation is depicted below:

This compound ---(Oxidizing Agent, e.g., KMnO₄ or cat. RuO₄/NaIO₄)---> Substituted Tetrahydrofuran Diol

The specific structure of the product will depend on the relative stereochemistry established during the cyclization. The reaction is highly valuable for building molecular complexity from a relatively simple acyclic precursor.

The table below details common conditions for the oxidative cyclization of 1,5-dienes.

| Reagent System | Solvent System | Typical Temperature | Key Characteristics and Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water, Dichloromethane/Water (with Phase-Transfer Catalyst) | 0 °C to room temperature | Classic method, often proceeds with high stereoselectivity to form cis-tetrahydrofuran diols. cas.cznih.gov |

| Ruthenium(VIII) Oxide (RuO₄) with Sodium Periodate (NaIO₄) | Acetonitrile (B52724)/Water/CCl₄ | 0 °C to room temperature | Catalytic system, known for high yields and stereoselectivity. The co-oxidant regenerates the active RuO₄ species. nih.gov |

| Osmium Tetraoxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) | Acetone/Water/t-BuOH | Room temperature | Primarily used for dihydroxylation, but can induce cyclization in 1,5-dienes, analogous to the permanganate reaction. |

The cyclic tetrahydrofuran diols produced from the oxidative cyclization of this compound are themselves versatile intermediates for further transformations. Their rich functionality—two hydroxyl groups and an ether linkage—allows for a variety of ring-opening and rearrangement reactions, often promoted by acid catalysts. researchgate.net

These reactions typically proceed through carbocationic intermediates, which are characteristic of terpene chemistry. nih.gov For instance, treatment of the derived THF-diol with a Brønsted or Lewis acid could initiate several potential pathways:

Pinacol-type Rearrangement: Protonation of one of the hydroxyl groups followed by the loss of water can generate a carbocation adjacent to a carbon bearing the second hydroxyl group. This can trigger a 1,2-hydride or 1,2-alkyl shift, leading to the formation of a ketone or aldehyde and resulting in a significant skeletal reorganization.

Ether Cleavage and Recyclization: Protonation of the tetrahydrofuran ring oxygen can lead to ring-opening, forming a carbocationic intermediate that could be trapped by a nucleophile or undergo subsequent rearrangement and recyclization to form different ring systems (e.g., tetrahydropyrans).

Dehydration and Elimination: Acid-catalyzed dehydration of the secondary or tertiary alcohols can lead to the formation of unsaturated cyclic ethers, such as dihydrofurans or other olefinic products.

The specific outcome of these rearrangements is highly dependent on the substrate's stereochemistry and the reaction conditions, including the nature of the acid catalyst and the temperature. Such rearrangements are fundamental in the biosynthesis and chemical synthesis of complex terpenoids, allowing for the conversion of simple cyclic frameworks into more intricate molecular architectures. rsc.orgbaranlab.org

Mechanistic Investigations into the Transformations of 1,3 Dimethylbut 3 Enyl Acetate

Mechanistic Models for Hydrogenation and Isotopic Exchange Reactions

There are no published mechanistic models for the hydrogenation or isotopic exchange reactions of 1,3-Dimethylbut-3-enyl acetate (B1210297).

Further research would be required to elucidate the mechanistic details of the transformations of 1,3-Dimethylbut-3-enyl acetate.

Transition State Analysis in Stereoselective Transformations

A thorough review of scientific literature indicates that detailed mechanistic investigations focusing specifically on the transition state analysis of stereoselective transformations involving this compound are not extensively documented. Stereoselective reactions are crucial in synthetic chemistry for controlling the three-dimensional arrangement of atoms in a molecule, and understanding the underlying mechanisms at the transition state level is key to predicting and optimizing these transformations.

In the absence of specific research on this compound, a general overview of how transition state analysis is applied to understand stereoselectivity in organic reactions can provide valuable context. Such analyses are predominantly computational and aim to elucidate the energetic and geometric properties of the transition states that lead to different stereoisomeric products.

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling chemical reactions and their transition states. By calculating the potential energy surface of a reaction, chemists can identify the structures of the transition states and determine their relative energies. The stereochemical outcome of a reaction is often dictated by the energy difference between the diastereomeric transition states. A lower energy transition state corresponds to a faster reaction rate, and therefore, the predominant product will be the one formed via this lower energy pathway.

For a hypothetical stereoselective reaction of this compound, a transition state analysis would involve modeling the approach of a reagent to the prochiral faces of the double bond. The calculations would aim to identify the key intermolecular interactions, such as steric hindrance or electronic effects, that stabilize one transition state over another.

For instance, in an asymmetric addition reaction to the double bond of this compound, two primary transition states leading to the (R) and (S) enantiomers would be modeled. The calculated energies of these transition states would allow for the prediction of the enantiomeric excess (ee) of the reaction.

A representative, albeit hypothetical, data table illustrating the type of information generated from such a transition state analysis is presented below. It is important to emphasize that this data is illustrative and not based on actual experimental or computational results for this compound.

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions | Predicted Major Stereoisomer |

| TS-A (leading to R-isomer) | 0.0 | Favorable steric interactions; optimal orbital overlap. | R |

| TS-B (leading to S-isomer) | 1.5 | Steric clash between the t-butyl group and the incoming reagent. |

In this hypothetical example, the transition state leading to the R-isomer (TS-A) is 1.5 kcal/mol lower in energy than the transition state leading to the S-isomer (TS-B). This energy difference would translate to a significant preference for the formation of the R-isomer. The analysis would also pinpoint the specific steric and electronic factors responsible for this energy difference.

While specific data for this compound is not available, the principles of transition state analysis remain a cornerstone of modern mechanistic organic chemistry, providing deep insights into the origins of stereoselectivity. Future computational studies on the reactions of this compound would be invaluable in expanding the understanding of its chemical behavior and unlocking its full potential in stereoselective synthesis.

Advanced Stereochemical Aspects in the Study of 1,3 Dimethylbut 3 Enyl Acetate

Control of Enantiomeric and Diastereomeric Ratios in Synthesis

The synthesis of 1,3-dimethylbut-3-enyl acetate (B1210297) with a high degree of stereocontrol is a significant challenge due to the tertiary nature of the stereocenter bearing the acetate group. The creation of such all-carbon quaternary or tertiary stereocenters is a focal point of modern asymmetric synthesis. washington.eduresearchgate.net General strategies for the enantioselective synthesis of chiral allylic esters often rely on catalytic asymmetric methods. nih.govorganic-chemistry.org

One of the most powerful methods for the enantioselective synthesis of chiral allylic acetates is the palladium-catalyzed asymmetric allylic substitution (AAS). acs.orgnih.govresearchgate.net In a hypothetical enantioselective synthesis of 1,3-dimethylbut-3-enyl acetate, a prochiral starting material or a racemic mixture of a suitable precursor could be employed in the presence of a chiral palladium catalyst. For instance, the reaction of a gem-diacetate or a related precursor with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand, could proceed with high enantioselectivity. The choice of the chiral ligand is crucial for the enantio-discrimination step, where the catalyst selectively activates one enantiotopic leaving group or reacts with one enantiomer of a racemic substrate at a higher rate.

Another effective approach involves the iridium-catalyzed enantioselective allylic substitution. nih.govnih.gov Iridium catalysts are particularly known for their ability to control regioselectivity in allylic substitutions, often favoring the formation of branched products. nih.gov For the synthesis of this compound, an iridium-catalyzed allylic alkylation of a suitable precursor with an acetate source could be envisioned. The use of chiral phosphoramidite (B1245037) or other privileged chiral ligands in conjunction with an iridium precursor can lead to high enantiomeric excesses in the final product.

The diastereoselective synthesis of this compound would be relevant if an additional stereocenter were present in the molecule. In such cases, substrate-controlled or catalyst-controlled diastereoselection would be the primary strategies. For example, the introduction of the acetate group could be directed by a pre-existing stereocenter in the molecule, leading to the preferential formation of one diastereomer.

A summary of potential catalytic systems for the enantioselective synthesis of tertiary allylic acetates is presented in the table below.

| Catalyst System | Chiral Ligand Type | Potential Application to this compound Synthesis |

| Palladium(0) | Chiral Phosphines (e.g., Trost ligand, PHOX) | Asymmetric allylic alkylation of a suitable precursor with an acetate nucleophile. |

| Iridium(I) | Chiral Phosphoramidites, Carbenes | Enantioselective allylic substitution of a racemic precursor or desymmetrization of a prochiral substrate. |

| Copper(I)/Copper(II) | Chiral BOX, PYBOX | Asymmetric allylic oxidation or substitution reactions. |

Chiral Recognition and Asymmetric Induction in Catalytic Systems

Chiral recognition is the fundamental process by which a chiral catalyst interacts differently with the two enantiomers or enantiotopic faces of a substrate, leading to asymmetric induction. In the context of this compound, this principle would be central to any catalytic kinetic resolution or asymmetric transformation it undergoes.

In a catalytic kinetic resolution of racemic this compound, a chiral catalyst would selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, a chiral palladium complex could selectively catalyze the allylic substitution of one enantiomer with a nucleophile. The efficiency of this process depends on the ability of the chiral ligand to create a diastereomeric transition state with a significant energy difference for each enantiomer of the substrate.

Asymmetric induction can also be achieved in reactions where this compound acts as a chiral substrate, influencing the stereochemical outcome of a reaction at a different site in the molecule. However, the 1,3-relationship between the existing stereocenter and a newly formed one can be challenging to control in acyclic systems due to conformational flexibility. nih.gov

The mechanism of asymmetric induction in palladium-catalyzed allylic substitutions often involves the formation of a chiral π-allylpalladium intermediate. The chiral ligand environment around the palladium atom dictates the facial selectivity of the subsequent nucleophilic attack, leading to the preferential formation of one enantiomer of the product. acs.orgnih.gov Similarly, in iridium-catalyzed reactions, the chiral ligand controls the stereochemical outcome by influencing the geometry of the allyl-iridium intermediate and the trajectory of the incoming nucleophile. nih.govnih.gov

Conformational Analysis and its Impact on Reactivity and Selectivity

The reactivity and stereoselectivity of reactions involving this compound are intrinsically linked to its conformational preferences. The molecule can adopt various conformations due to rotation around the C-C single bonds. The most significant conformational aspect to consider is the allylic strain, also known as A(1,3) strain, which arises from the steric interaction between a substituent on one end of an olefin and an allylic substituent on the other end. wikipedia.orgnih.gov

For this compound, rotation around the C2-C3 bond is critical. The key dihedral angle is that between the vinyl group and the acetate group. The different staggered and eclipsed conformations will have varying energies due to steric and stereoelectronic effects. msu.rulumenlearning.comlibretexts.org The most stable conformers are expected to be those that minimize the steric interactions between the bulky methyl and acetate groups.

Allylic strain can significantly influence the ground-state population of conformers and, more importantly, the energy of transition states. nih.govacs.org For example, in a reaction where a reagent approaches the double bond, the presence of the chiral center at C3 and its preferred conformation can lead to facial differentiation of the double bond, resulting in diastereoselective transformations. The relative energies of the different conformers can be estimated using computational methods. nih.govresearchgate.net

The table below illustrates the key steric interactions in the likely conformers of this compound, which would influence their relative stability and reactivity.

| Conformer | Key Steric Interaction | Predicted Relative Energy | Impact on Reactivity |

| Anti-periplanar | Minimized steric interactions between the vinyl and acetate groups. | Lowest | Favored ground state, may not be the most reactive conformer. |

| Gauche | Gauche interaction between the vinyl and acetate groups. | Higher | May be more reactive due to orbital overlap, but sterically more hindered. |

| Eclipsed | Severe steric repulsion between substituents. | Highest | Disfavored, likely to be high-energy transition states. |

The conformation of the substrate can have a profound effect on the outcome of a reaction. For instance, in an intramolecular reaction, the proximity of reacting groups is dictated by the preferred conformation, which in turn affects the feasibility and stereochemical outcome of the cyclization. slideshare.net

Stereochemical Implications of Cyclization and Ring-Closing Metathesis Reactions

While this compound itself is not a diene, it can be a component of a larger molecule that is a substrate for cyclization or ring-closing metathesis (RCM) reactions. The stereocenter at the C3 position of the this compound moiety would be expected to have a significant influence on the stereochemical outcome of such reactions.

In an intramolecular cyclization, the pre-existing stereocenter can direct the formation of new stereocenters, leading to a diastereoselective reaction. The stereochemical outcome is often dictated by the need to avoid steric interactions in the transition state, which is influenced by the conformational preferences of the acyclic precursor. researchgate.net For example, in a radical cyclization, the stereocenter would influence the facial selectivity of the radical addition to the double bond. beilstein-journals.orgacs.org

Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. scielo.brnih.gov If a diene containing the this compound unit were to undergo RCM, the stereochemistry of the resulting cyclic product would be influenced by the configuration of the C3 stereocenter. In many cases, the stereochemistry of the acyclic precursor is transferred to the product with high fidelity. nih.govresearchgate.net The use of chiral RCM catalysts can also be employed to achieve enantioselective cyclizations of prochiral dienes. beilstein-journals.org

The stereochemical implications are summarized in the following points:

Substrate Control: The absolute configuration of the stereocenter in the this compound moiety can control the relative stereochemistry of the newly formed ring.

Diastereoselectivity: The formation of one diastereomer of the cyclic product is often favored due to the minimization of steric interactions in the transition state of the cyclization.

Kinetic Resolution: In the RCM of a racemic diene containing the this compound unit with a chiral catalyst, one enantiomer may react faster, leading to a kinetic resolution.

Catalytic Applications in the Context of 1,3 Dimethylbut 3 Enyl Acetate Chemistry

Metal-Catalyzed Processes

Metal catalysts are instrumental in activating the functional groups of 1,3-dimethylbut-3-enyl acetate (B1210297), enabling a range of synthetic transformations.

Copper(I)- and Copper(II)-Catalyzed Reactions

Copper catalysts are well-known for their ability to promote a variety of reactions involving alkenes and esters. In the context of alkenyl acetates, copper(II) carboxylates have been shown to promote the intramolecular addition of electron-deficient amines to unactivated alkenes. nih.gov This type of reaction, known as alkene amination, can lead to the formation of nitrogen-containing heterocyclic compounds. nih.gov While direct studies on 1,3-dimethylbut-3-enyl acetate are not prevalent, the reactivity of its terminal double bond is analogous to substrates used in these copper-catalyzed aminations.

Furthermore, copper(II)-catalyzed etherification of alcohols with potassium alkenyltrifluoroborate salts provides a pathway to form C-O bonds. organic-chemistry.orgnih.gov This methodology, which utilizes copper(II) acetate as a catalyst, could be conceptually applied to reactions involving the double bond of this compound. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov

Recent developments have also shown that copper catalysis can be used for the direct oxygen alkenylation of dialkyl phosphonates with alkenyl(aryl)iodonium salts, which proceeds via an alkenyl–copper(III) intermediate. beilstein-journals.org This highlights the versatility of copper in activating alkenyl moieties for the formation of new bonds.

Table 1: Examples of Copper-Catalyzed Reactions Relevant to Alkenyl Acetate Chemistry

| Reaction Type | Catalyst System | Substrate Class | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Diamination | Copper(II) acetate | γ-alkenyl and δ-alkenyl sulfamides | Bicyclic sulfamides | nih.gov |

| Etherification | Copper(II) acetate, 4-(dimethylamino)pyridine | Aliphatic alcohols, potassium alkenyltrifluoroborates | Alkenyl ethers | organic-chemistry.orgnih.gov |

| O-alkenylation of Phosphonates | Copper catalyst | Dialkyl phosphonates, alkenyl(aryl)iodonium salts | Enol phosphonates | beilstein-journals.org |

Ruthenium-Catalyzed Olefin Metathesis

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, is prominently catalyzed by ruthenium-based complexes, often referred to as Grubbs catalysts. acs.orgwikipedia.org This reaction involves the redistribution of alkene fragments. wikipedia.org For a substrate like this compound, which possesses a terminal double bond, ruthenium-catalyzed cross-metathesis with another olefin could lead to the formation of a new, more complex alkenyl acetate.

The mechanism of olefin metathesis is generally accepted to proceed through the formation of a metallacyclobutane intermediate. harvard.edu The reaction's outcome is often driven by entropy, for instance, by the removal of a volatile byproduct like ethylene. wikipedia.org Second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and stability. acs.org

Ring-closing metathesis (RCM) is another application of this catalysis, although for an acyclic molecule like this compound, it would require the presence of a second double bond within the same molecule. nih.gov The functional group tolerance of ruthenium catalysts makes them suitable for reactions involving esters. nih.gov

Table 2: Key Features of Ruthenium-Catalyzed Olefin Metathesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Exchange of substituents between different olefins. | organic-chemistry.org |

| Catalysts | Grubbs first and second-generation catalysts (ruthenium-based). | acs.orgharvard.edu |

| Mechanism | Involves the formation of metallacyclobutane intermediates. | harvard.edu |

| Driving Force | Often driven by the removal of a volatile byproduct like ethylene. | wikipedia.org |

| Applications | Ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). | wikipedia.orgorganic-chemistry.org |

Nickel(0) and Palladium-Catalyzed Transformations (e.g., Cross-Coupling, Hydrogenation)

Palladium and nickel catalysts are extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. libretexts.org While typically applied to aryl or vinyl halides, recent advancements have enabled the cross-coupling of alkenyl carboxylates with arylboronic acids. nih.gov This demonstrates that the C-O bond of an alkenyl acetate can be activated for C-C bond formation. nih.gov The reaction can proceed through a Pd(0)/Pd(II) catalytic cycle. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions. Notably, a cross-electrophile reaction of alkenyl acetates with alkyl bromides has been developed. researchgate.netnih.gov This method allows for the synthesis of aliphatic alkenes and demonstrates the utility of nickel in coupling two different types of electrophiles. researchgate.netnih.gov Mechanistic studies suggest that a Ni(I) species plays a crucial role in this transformation. nih.gov

Table 3: Comparison of Palladium and Nickel-Catalyzed Cross-Coupling of Alkenyl Acetates

| Catalyst System | Coupling Partner | Key Feature | Reference |

|---|---|---|---|

| Palladium | Arylboronic acids | C-O bond activation of alkenyl carboxylates. | nih.gov |

| Nickel | Alkyl bromides | Cross-electrophile coupling. | researchgate.netnih.gov |

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes using carbon monoxide and hydrogen. wikipedia.org This reaction is typically catalyzed by transition metal complexes, with rhodium being particularly effective. wikipedia.org The hydroformylation of an alkenyl ester like this compound would involve the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.

For alkenyl esters, hydroformylation generally occurs at the α-position relative to the ester group. wikipedia.org The regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes) can be controlled by the choice of catalyst and reaction conditions. nih.gov Asymmetric hydroformylation, using chiral ligands, can produce chiral aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

Organocatalysis in the Synthesis and Modification of Alkenyl Acetates

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. In the context of alkenyl acetates, organocatalysts can be employed for various transformations. For instance, the enantioselective nucleophilic vinylic substitution of α-chloroalkenones with α-substituted-α-cyanoacetates can be achieved using a dimeric cinchona alkaloid as a phase-transfer catalyst. organic-chemistry.org This reaction proceeds via an addition-elimination mechanism and allows for the formation of vinyl-substituted all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.org

Furthermore, organocatalytic methods have been developed for the formal alkynylation and alkenylation of α,β-unsaturated aldehydes, which could be conceptually extended to the modification of the double bond in alkenyl acetates. nih.gov The use of bio-based solvents in asymmetric organocatalysis is also a growing area of interest, aiming to make these processes more sustainable. mdpi.com

Biocatalysis for Selective Ester Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. For a compound like this compound, the ester linkage is a prime target for enzymatic reactions. Lipases and esterases are commonly used for the hydrolysis of esters.

The enzymatic hydrolysis of the acetate group would yield the corresponding alcohol, 1,3-dimethylbut-3-en-1-ol. This transformation can be highly selective, often proceeding without affecting other functional groups in the molecule, such as the double bond. An example of a related process is the enzymatic hydrolysis of acetate from 1-alkyl-2-acetyl-sn-glycerol, which is catalyzed by an acetylhydrolase. nih.gov This enzyme specifically cleaves the acetate group, demonstrating the potential for selective transformations. nih.gov

Such enzymatic reactions are valuable for the synthesis of chiral compounds, as enzymes can often differentiate between enantiomers, leading to kinetic resolutions or asymmetric synthesis.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques for Research on 1,3 Dimethylbut 3 Enyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of 1,3-dimethylbut-3-enyl acetate (B1210297).

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, signal integration corresponding to the number of protons, and splitting patterns (multiplicity) revealing adjacent proton couplings. For 1,3-dimethylbut-3-enyl acetate, the spectrum is expected to show distinct signals for the vinyl, methine, methylene (B1212753), and methyl protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of each carbon provides insight into its hybridization and bonding environment (e.g., C=C, C-O, C-C).

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like deuterochloroform (CDCl₃).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Drag the table to scroll | Atom Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | :--- | | 1 | CH₃-C= | ~1.72, s, 3H | ~22.5 | | 2 | =CH₂ | ~4.70, s, 2H | ~112.0 | | 3 | -C(CH₃)= | ~144.0 | | 4 | -CH₂- | ~2.25, t, 2H | ~45.0 | | 5 | -CH(OAc)- | ~4.95, sextet, 1H | ~70.0 | | 6 | CH₃-CH- | ~1.20, d, 3H | ~20.0 | | 7 | CH₃-C=O | ~2.05, s, 3H | ~21.2 | | 8 | -C=O | ~170.5 |

Note: Predicted values are based on established chemical shift increments and data from structurally similar compounds.

This compound is a flexible molecule possessing several single bonds around which rotation can occur, specifically the C4-C5 and C5-O bonds. Dynamic NMR (DNMR) is a technique used to study the kinetics of such conformational changes that occur on the NMR timescale. libretexts.org

By recording NMR spectra at various temperatures, researchers can observe changes in the line shape of the signals. At high temperatures, bond rotation is rapid, and the NMR spectrum shows time-averaged signals for the different conformations. As the temperature is lowered, rotation slows down. If the energy barrier to rotation is high enough, the exchange rate may become slow enough that separate signals for distinct conformers can be observed.

The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the molecule's conformational flexibility. libretexts.org For this compound, DNMR could be used to determine the rotational energy barriers, offering insights into its preferred solution-state conformations. nih.govmdpi.com

Deuterium (B1214612) (²H) NMR is a valuable tool for probing reaction mechanisms, particularly in reactions involving the addition of hydrogen. nih.gov For example, in the catalytic hydrogenation of the double bond of this compound, using deuterium gas (D₂) in place of hydrogen (H₂) allows for the tracking of the added atoms.

The hydrogenation of this compound would yield 1,3-dimethylbutyl acetate. If this reaction is performed with D₂ and a suitable catalyst, the resulting product will be deuterated. ²H NMR spectroscopy can then be used to determine the specific locations and stereochemistry of the incorporated deuterium atoms. doi.org

For instance, ²H NMR can distinguish between syn-addition and anti-addition of deuterium across the double bond, which provides critical information about the mechanism of the catalyst used. lu.ch This technique helps in understanding the catalyst-substrate interactions and the transition states involved in the reaction. osti.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂. For this compound, COSY would confirm the coupling between the H5 methine proton and the H4 methylene protons, as well as the coupling between H5 and the H6 methyl protons. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons. nih.gov For example, an HMBC spectrum would show a correlation from the H1 methyl protons to the C2 and C3 carbons of the double bond, definitively placing the methyl group on the double bond.

Table 2: Key Expected 2D NMR Correlations for this compound Drag the table to scroll

| Experiment | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H5 (~4.95 ppm) | H4 (~2.25 ppm), H6 (~1.20 ppm) | Confirms connectivity of the acetate-bearing methine to the adjacent methylene and methyl groups. |

| HMBC | H1 (~1.72 ppm) | C2, C3 | Confirms the position of the vinylic methyl group. |

| HMBC | H2 (~4.70 ppm) | C1, C3, C4 | Connects the terminal vinyl protons to the rest of the carbon backbone. |

| HMBC | H6 (~1.20 ppm) | C4, C5 | Confirms the position of the secondary methyl group. |

| HMBC | H7 (~2.05 ppm) | C8 | Confirms the acetate methyl group's connection to the carbonyl carbon. |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. nih.govresearchgate.net For this compound, with a molecular formula of C₈H₁₄O₂, HRMS can distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

The calculated monoisotopic mass of the [M+H]⁺ ion for C₈H₁₄O₂ is 143.10666 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula. miamioh.edu

In addition to determining the molecular formula, MS analysis involves the fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint that can be used for structural elucidation. For this compound, common fragmentation pathways for unsaturated esters would be expected. libretexts.orglibretexts.org

Table 3: Predicted HRMS Fragments for this compound (C₈H₁₄O₂) Drag the table to scroll

| m/z (Da) | Formula of Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 142.0994 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99.0810 | [C₆H₁₁O]⁺ | Loss of an acetyl radical (•COCH₃) |

| 82.0783 | [C₆H₁₀]⁺˙ | Loss of acetic acid (CH₃COOH) via rearrangement |

| 69.0704 | [C₅H₉]⁺ | Allylic cleavage with loss of C₃H₅O₂• |

These sophisticated techniques, when used in combination, provide a complete and unambiguous characterization of the molecular structure, connectivity, and dynamics of this compound, which is essential for any further research on the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, which typically preserves the molecular ion and minimizes fragmentation, providing clear molecular weight information. The analysis of this compound (molar mass: 142.198 g/mol ) via ESI-MS is characterized by the formation of various adduct ions, depending on the solvent system and additives used. nih.govnih.gov

In positive ion mode, the most common adducts are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The formation of these adducts allows for the unambiguous determination of the molecular weight. For instance, the protonated molecule would be detected at a mass-to-charge ratio (m/z) of approximately 143.106, while the sodium adduct would appear at m/z 165.088. uni.lu Other potential adducts in positive mode include the potassium [M+K]⁺ and ammonium (B1175870) [M+NH₄]⁺ ions. uni.lu

In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed, although this is generally less favorable for esters which lack acidic protons. More commonly, adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻ or acetate [M+CH₃COO]⁻, are detected. uni.lu

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments) to gain structural information. For terpene acetates, characteristic fragmentation patterns often involve the neutral loss of acetic acid (60 Da) from the protonated molecule. ekb.eg Another common fragmentation pathway is the loss of the entire acetate group.

A summary of predicted ESI-MS adducts for this compound is presented below.

| Adduct Type | Ion Formula | Calculated m/z | Ionization Mode |

|---|---|---|---|

| Protonated Molecule | [M+H]⁺ | 143.10666 | Positive |

| Sodium Adduct | [M+Na]⁺ | 165.08860 | Positive |

| Ammonium Adduct | [M+NH₄]⁺ | 160.13320 | Positive |

| Potassium Adduct | [M+K]⁺ | 181.06254 | Positive |

| Deprotonated Molecule | [M-H]⁻ | 141.09210 | Negative |

| Formate Adduct | [M+HCOO]⁻ | 187.09758 | Negative |

| Acetate Adduct | [M+CH₃COO]⁻ | 201.11323 | Negative |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, its application to this compound is not straightforward. As a small organic molecule with a relatively low molecular weight and non-polar character, it is expected to be a liquid or a low-melting-point solid at room temperature, making single-crystal growth challenging.

For a molecule to be analyzed by single-crystal X-ray diffraction, it must first be obtained as a well-ordered single crystal of sufficient size and quality. This is often difficult for oils or liquids. While techniques exist to grow crystals at low temperatures, the inherent conformational flexibility of the butenyl chain in this compound may further hinder the formation of a well-ordered crystal lattice.

In cases where direct crystallization is unsuccessful, researchers may employ host-guest chemistry. This involves co-crystallizing the target molecule within the cavity of a larger host molecule, which forms a stable crystalline lattice. nih.gov For example, the structure of the highly reactive 1,3-dimethylcyclobutadiene was successfully determined by confining it within a calixarene-based crystalline network. nih.gov A similar strategy could theoretically be applied to this compound, but such an approach is complex and typically reserved for molecules of exceptional theoretical or synthetic interest. To date, no single-crystal X-ray diffraction data for this compound has been reported in the literature.

Vibrational Spectroscopy (IR) for Functional Group Identification and Mechanistic Probes

Infrared (IR) spectroscopy is a powerful and routine technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and alkene moieties. vscht.cz Each vibrational mode of a specific bond absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". wiley.com

The most prominent features in the IR spectrum of this compound would be:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This is a highly characteristic band for saturated esters. libretexts.org The exact position can provide subtle information about the molecular environment.

C-O Stretch (Ester): Esters typically show two C-O stretching vibrations. For an acetate ester, a strong and characteristic C-C-O stretch is observed at a higher wavenumber than typical esters, usually around 1240-1230 cm⁻¹. spectroscopyonline.com A second O-C-C stretching vibration is expected between 1150-1000 cm⁻¹. spectroscopyonline.com

=C-H Stretch (Alkene): The stretching vibration of the hydrogens attached to the double bond typically appears just above 3000 cm⁻¹, in the range of 3100-3020 cm⁻¹. vscht.czlibretexts.org This allows for clear differentiation from the C-H stretches of the methyl and methylene groups.

C-H Stretch (Alkane): The stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups will be observed as multiple strong bands in the region just below 3000 cm⁻¹, typically between 2980-2850 cm⁻¹. libretexts.org

C=C Stretch (Alkene): The carbon-carbon double bond stretch gives rise to a moderate absorption in the 1680-1640 cm⁻¹ region. vscht.cz For a terminal double bond like the one in this compound, this peak is often found near 1645 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | 3100 - 3020 | Medium |

| Alkane | -C-H Stretch | 2980 - 2850 | Strong |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Alkene | C=C Stretch | 1680 - 1640 | Medium |

| Ester | C-C-O Stretch | 1240 - 1230 | Strong |

| Ester | O-C-C Stretch | 1150 - 1000 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The utility of UV-Vis spectroscopy for the structural characterization of this compound is limited due to the nature of its chromophores.

The molecule contains two main chromophores: the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester.

π → π* Transition (Alkene): An isolated C=C double bond undergoes a π → π* transition. This is a high-energy transition, and for non-conjugated alkenes, the absorption maximum (λmax) typically occurs in the far UV region, around 170-190 nm.

n → π* Transition (Carbonyl): The ester carbonyl group exhibits a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen to the antibonding π* orbital of the C=O bond. This absorption is typically weak (low molar absorptivity) and occurs around 205-215 nm.

Because these absorptions occur at short wavelengths (below 220 nm), they are often difficult to measure with standard UV-Vis spectrophotometers and can be obscured by solvent cutoffs (e.g., ethanol (B145695), methanol). Since the two chromophores are not conjugated, their electronic effects are largely independent, and the spectrum is simply the sum of the individual absorptions. Therefore, UV-Vis spectroscopy is not a primary tool for the routine identification or structural elucidation of this compound. Its main utility would be in quantitative analysis if a suitable wavelength can be found, or for confirming the absence of conjugated impurities.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org While this compound is a diamagnetic molecule (all electrons paired) and thus EPR-silent, the technique is invaluable for studying reactions where radical intermediates of this compound might be formed. researchgate.net

The use of radical methodologies in the synthesis of terpenes and related natural products is a well-established field. nih.govnih.gov Radical intermediates can be generated from precursors like this compound through various mechanisms, such as:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from the molecule. The most likely position for abstraction would be the allylic C-H bond, which is weakened by the adjacent double bond, leading to the formation of a resonance-stabilized allylic radical.

Homolytic Cleavage: Under thermal or photochemical conditions, bonds can break homolytically to generate radicals.

Once a radical intermediate is formed, EPR spectroscopy can provide detailed information about its electronic structure. The g-factor, hyperfine coupling constants, and line shape of the EPR spectrum can help identify the specific radical species, determine the distribution of the unpaired electron's spin density across the molecule, and provide insights into its geometry. libretexts.org For example, the detection of a complex signal with specific hyperfine splittings could confirm the formation of the predicted allylic radical and map the interaction of the unpaired electron with nearby protons. Such studies are crucial for elucidating reaction mechanisms in radical-mediated polymerizations or synthetic transformations involving terpene-like structures. nottingham.ac.uk

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Ratio Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the ratio of its enantiomers, as the molecule contains a chiral center at the C2 position.

Purity Assessment: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for purity analysis.